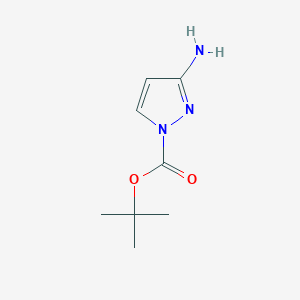

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate

CAS No.: 863504-84-1

Cat. No.: VC3000243

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863504-84-1 |

|---|---|

| Molecular Formula | C8H13N3O2 |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | tert-butyl 3-aminopyrazole-1-carboxylate |

| Standard InChI | InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10) |

| Standard InChI Key | SLWKHFGJHAEQPD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C=CC(=N1)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC(=N1)N |

Introduction

Chemical Structure and Properties

Structural Characteristics

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate features a five-membered heterocyclic ring containing two adjacent nitrogen atoms, characteristic of pyrazole compounds. Its molecular formula is C8H13N3O2, with the amino group (-NH2) at the 3-position and the tert-butyloxycarbonyl group at the N1 position. The molecular structure can be understood as a protected version of 3-aminopyrazole, where the N1 position is modified with a Boc protecting group, a common strategy in organic synthesis to temporarily mask reactive nitrogen functionalities.

The compound bears structural similarity to other substituted pyrazoles that have been documented in the scientific literature, such as tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate, which contains an additional methyl group at the 5-position . The strategic positioning of the amino group at the 3-position provides a reactive site for further functionalization, making this compound particularly valuable in synthetic organic chemistry.

Physical and Chemical Properties

While specific data for tert-butyl 3-amino-1H-pyrazole-1-carboxylate is limited in the available literature, its properties can be reasonably inferred from analogous compounds. Based on similar pyrazole derivatives, this compound is likely to appear as a white to off-white crystalline solid at room temperature. The compound contains multiple functional groups that influence its solubility profile—the tert-butyl group contributes hydrophobicity, while the amino group provides hydrogen bonding capability.

Most organic compounds containing hydrogen-bond-forming functional groups typically exhibit good solubility in hot water (60-100°C) . Therefore, tert-butyl 3-amino-1H-pyrazole-1-carboxylate likely shows increasing water solubility at elevated temperatures. It is expected to be readily soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide due to its moderately polar nature.

Synthesis Methods

General Synthetic Approaches

The synthesis of tert-butyl 3-amino-1H-pyrazole-1-carboxylate can follow several established routes used for similar pyrazole derivatives. One probable approach involves the protection of 3-amino-1H-pyrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base. This protection strategy is widely employed in heterocyclic chemistry to selectively modify nitrogen-containing compounds.

Chemical Reactivity

General Reactivity Patterns

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate exhibits reactivity patterns characteristic of both protected pyrazoles and compounds containing primary amino groups. The amino group at the 3-position serves as a nucleophilic center that can participate in various transformations, including acylation, alkylation, and condensation reactions. This reactivity makes the compound a valuable building block in the synthesis of more complex molecules.

The Boc protecting group at the N1 position can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. This deprotection step is often employed in synthetic sequences to unveil the reactive pyrazole nitrogen for further functionalization.

Key Transformation Reactions

Several transformation reactions are likely applicable to tert-butyl 3-amino-1H-pyrazole-1-carboxylate based on the reactivity of similar compounds:

-

Acylation of the amino group to form amides

-

Alkylation reactions to form secondary or tertiary amines

-

Condensation reactions with aldehydes or ketones

-

Transition metal-catalyzed cross-coupling reactions

-

Deprotection of the Boc group followed by further N-functionalization

For related pyrazole derivatives, oxidation and reduction reactions have been documented. Oxidizing agents like hydrogen peroxide or potassium permanganate can modify specific functional groups, while reducing agents such as lithium aluminum hydride can be used for reductive transformations.

Applications in Research and Development

Pharmaceutical Research

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate and related compounds have significant applications in pharmaceutical research. Pyrazole derivatives in general are known for their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The 3-amino-pyrazole scaffold specifically serves as a key pharmacophore in several bioactive compounds.

The presence of the Boc protecting group makes tert-butyl 3-amino-1H-pyrazole-1-carboxylate particularly useful in medicinal chemistry research, where controlled and selective modification of complex molecules is essential. Researchers can use this compound as a building block to construct compound libraries for drug discovery programs targeting various therapeutic areas.

Material Science Applications

Beyond pharmaceutical applications, pyrazole derivatives like tert-butyl 3-amino-1H-pyrazole-1-carboxylate have potential applications in materials science. Similar compounds have been explored for the development of advanced materials, including polymers, liquid crystals, and coordination compounds. The nitrogen atoms in the pyrazole ring can coordinate with metal ions, leading to the formation of metal complexes with interesting electronic and catalytic properties.

Biological Activity

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. For compounds related to tert-butyl 3-amino-1H-pyrazole-1-carboxylate, several structural features influence biological activity:

Table 1: Comparative Biological Activities of Selected Pyrazole Derivatives

| Compound | Biological Activity | Potency (IC50/EC50) | Target/Mechanism |

|---|---|---|---|

| tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate | Anticancer (HeLa) | 7.01 μM | Cell proliferation inhibition |

| tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate | Anticancer (MCF-7) | 14.31 μM | Cell proliferation inhibition |

| 3-Amino pyrazole derivatives (general) | Anti-inflammatory | Variable | Cytokine inhibition |

| 3-Amino pyrazole derivatives (general) | Antimicrobial | Variable | Cell wall synthesis inhibition |

Comparison with Related Compounds

Structural Analogues

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate belongs to a broader family of substituted pyrazoles, with several close structural analogues documented in the scientific literature:

-

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate: Contains a methyl group instead of an amino group at the 3-position

-

tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate: Contains an additional methyl group at the 5-position

-

tert-Butyl 3-amino-5-cyclopropyl-1H-pyrazole-1-carboxylate: Features a cyclopropyl group at the 5-position

These structural variations significantly influence the compounds' physicochemical properties, reactivity patterns, and biological activities. For instance, the presence of the amino group in tert-butyl 3-amino-1H-pyrazole-1-carboxylate versus the methyl group in tert-butyl 3-methyl-1H-pyrazole-1-carboxylate changes the electronic properties of the pyrazole ring and introduces a nucleophilic center for further functionalization.

Distinctive Properties and Applications

What distinguishes tert-butyl 3-amino-1H-pyrazole-1-carboxylate from its structural analogues is the unique combination of the amino group at the 3-position and the unsubstituted 5-position. This structural arrangement confers specific reactivity patterns and potential applications:

-

The unsubstituted 5-position allows for selective functionalization at this site.

-

The amino group at the 3-position provides a handle for diverse chemical transformations.

-

The Boc protecting group enables controlled reactivity in complex synthetic sequences.

These distinctive features make tert-butyl 3-amino-1H-pyrazole-1-carboxylate particularly valuable in certain synthetic applications where these specific structural attributes are required.

Future Research Directions

Synthetic Methodology Development

Future research on tert-butyl 3-amino-1H-pyrazole-1-carboxylate could focus on developing more efficient and environmentally friendly synthetic methodologies. Potential areas of investigation include:

-

Green chemistry approaches, such as water-mediated reactions

-

Continuous flow synthesis for improved scalability

-

Catalytic methods for selective functionalization

-

One-pot multi-step procedures to streamline synthesis

Such methodological advancements would enhance the accessibility of this compound and its derivatives for various applications.

Exploration of New Applications

The unique structural features of tert-butyl 3-amino-1H-pyrazole-1-carboxylate suggest numerous opportunities for exploring new applications:

-

Development of novel pharmaceutical agents targeting specific biological pathways

-

Design of molecular probes for biological research

-

Creation of new materials with tailored properties

-

Application in asymmetric catalysis and organic transformations

Systematic investigation of these potential applications would further establish the significance of this compound in chemical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume